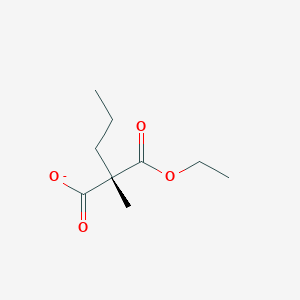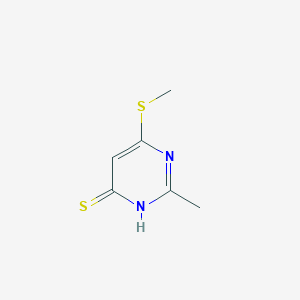
2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a methyl group at position 2, a methylsulfanyl group at position 6, and a thione group at position 4.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-thiouracil with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or other reduced forms.
Substitution: The methylsulfanyl group can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
作用機序
The mechanism of action of 2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity may result from the inhibition of enzymes involved in bacterial cell wall synthesis.
類似化合物との比較
2-Methyl-4-thiouracil: Similar structure but lacks the methylsulfanyl group.
6-Methylsulfanyl-2-thiouracil: Similar structure but lacks the methyl group at position 2.
4-Methyl-6-(methylsulfanyl)pyrimidine: Similar structure but lacks the thione group.
Uniqueness: 2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methylsulfanyl and thione groups distinguishes it from other pyrimidine derivatives and contributes to its diverse applications in research and industry.
特性
CAS番号 |
88317-62-8 |
|---|---|
分子式 |
C6H8N2S2 |
分子量 |
172.3 g/mol |
IUPAC名 |
2-methyl-4-methylsulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C6H8N2S2/c1-4-7-5(9)3-6(8-4)10-2/h3H,1-2H3,(H,7,8,9) |
InChIキー |
BMYWXMVDLXVRQA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=S)N1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


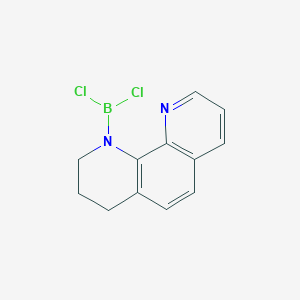
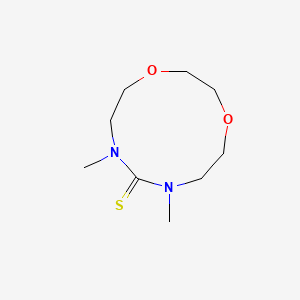

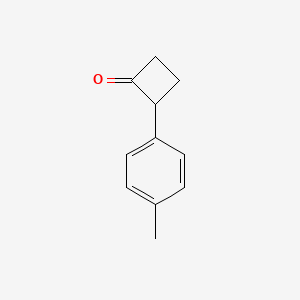
![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)

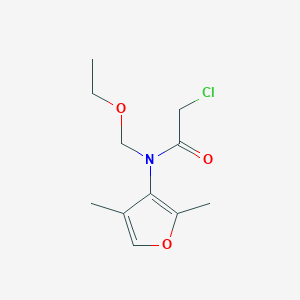
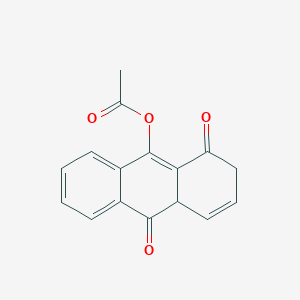
![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)


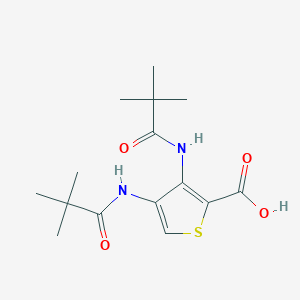
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one](/img/structure/B14394658.png)
